(-)-MDO-NPA HCl

Description

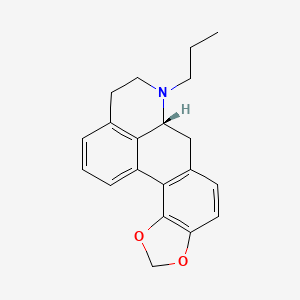

Structure

3D Structure

Properties

IUPAC Name |

(12R)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17/h3-7,16H,2,8-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSONYEIWWIFWEV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001887 | |

| Record name | 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81264-57-5 | |

| Record name | 10,11-Methylenedioxy-N-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081264575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Mdo Npa Hcl

Chemical Synthesis Pathways for the 10,11-Methylenedioxy Moiety Integration

The introduction of the 10,11-methylenedioxy group is a key step in the synthesis of (-)-MDO-NPA HCl and related aporphine (B1220529) derivatives. This moiety contributes significantly to the compound's metabolic stability and pharmacokinetic profile.

Derivatization from Apomorphine (B128758) (APO) and N-n-propylnoraporphine (NPA) Precursors

This compound is a synthetic derivative of N-n-propylnoraporphine (NPA), which itself is related to apomorphine (APO). While apomorphine has a catechol structure (two adjacent hydroxyl groups) at the 10,11 positions, this compound features a methylenedioxy ring in this location.

One approach to synthesizing methylenedioxy-substituted aporphines involves starting from precursors that already possess the aporphine ring system or can be readily converted to it. Derivatization from NPA is a direct route, where the 10,11-dihydroxy groups of NPA are converted into the cyclic methylenedioxy acetal. Synthesis from apomorphine is also conceptually possible, involving similar functional group transformations. wdh.ac.id

A reported synthesis of (-) 10,11-methylenedioxy-N-n-propyl-noraporphine (MDO-NPA) has been described starting from codeine, illustrating a pathway that builds the aporphine core and incorporates the necessary substituents. google.com

Specific Reaction Conditions and Reagents Employed in Stereospecific Synthesis

The formation of the methylenedioxy moiety typically involves a reaction between a catechol or a suitably protected diol precursor and a reagent capable of forming the cyclic acetal. For the introduction of the methylenedioxy (MDO) moiety, nucleophilic aromatic substitution using methylene (B1212753) chloride (CH₂Cl₂) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) has been reported. Kinetic studies indicate a second-order dependence on CH₂Cl₂ concentration, with optimal yields reported under specific conditions, such as heating at 120°C for 3 hours. Anhydrous conditions are crucial to prevent competing hydrolysis pathways, with even a small percentage of water significantly reducing the yield.

Considerations for Chiral Resolution in Enantiomeric Purity

Chiral resolution is a critical step to obtain this compound in high enantiomeric purity, as the biological activity is often stereospecific. inflibnet.ac.ingoogle.com Methods for chiral resolution involve separating a racemic mixture into its individual enantiomers. ethz.ch

For the isolation of (-)-MDO-NPA, diastereomeric salt formation with L-(+)-tartaric acid in a solvent mixture like ethanol/water (4:1 v/v) has been employed. Crystallization of the resulting diastereomeric salt at controlled temperatures, such as 4°C for 24 hours, can yield the desired enantiomer with high enantiomeric excess (>99.5%).

Other methods for chiral resolution of aporphines and related compounds include simulated moving bed chromatography and enzymatic resolution. asm.org Simulated moving bed chromatography using Chiralpak IC columns and a mobile phase of hexane/isopropanol (85:15) has been shown to achieve high enantiomeric excess (99.8%) for MDO-NPA. Enzymatic resolution, for example, using Lipase B from Candida antarctica, has demonstrated potential, achieving 94% enantiomeric excess in kinetic resolutions, although scalability can be a challenge.

These resolution techniques are essential to ensure that the final product, this compound, consists predominantly of the desired (-)-enantiomer, which is associated with specific biological activities. nih.govresearchgate.net

Here is a table summarizing some chiral resolution techniques for aporphines:

| Method | Resolving Agent/Stationary Phase | Solvent System | Enantiomeric Excess (ee) | Notes |

| Diastereomeric Salt Formation | L-(+)-tartaric acid | Ethanol/water (4:1) | >99.5% | Requires crystallization |

| Simulated Moving Bed Chromatography | Chiralpak IC columns | Hexane/Isopropanol (85:15) | 99.8% | Chromatographic method |

| Enzymatic Resolution | Lipase B from Candida antarctica | Not specified | 94% | Scalability can be challenging |

Strategic Formation as a Prodrug for Enhanced Biopharmaceutical Properties

This compound is designed as a prodrug of NPA. This strategic modification aims to improve its biopharmaceutical properties compared to the parent compound, NPA, or other related aporphines like apomorphine.

Design Principles for Sustained Release and Targeted Delivery

The prodrug design of this compound involves incorporating the methylenedioxy group to influence its absorption, distribution, metabolism, and excretion (ADME) profile. mhmedical.com The methylenedioxy moiety is reported to enhance resistance to hepatic metabolism, which can lead to a longer duration of action and improved oral bioavailability compared to compounds lacking this group.

As a prodrug, this compound is intended to undergo in vivo conversion to the active metabolite, NPA. This conversion is crucial for the compound to exert its pharmacological effects. The design facilitates oral activity, which is a significant advantage over NPA and apomorphine, which typically require parenteral administration due to poor oral bioavailability. The strategic design allows for sustained release of the active metabolite, NPA, in the body.

While targeted delivery specifically to certain tissues or organs is a potential benefit of prodrug design, the provided information primarily highlights the enhanced oral bioavailability and metabolic stability conferred by the methylenedioxy group, leading to improved systemic exposure and sustained activity of the active metabolite, NPA.

Comparison of Synthetic Approaches with Other Aporphine Derivatives

Synthetic approaches to aporphine derivatives often involve constructing the tetracyclic core and introducing various substituents. acs.org The synthesis of this compound shares common strategies with the synthesis of other aporphines, such as cyclization reactions to form the aporphine ring system and functional group interconversions to introduce specific moieties like the methylenedioxy group or the N-n-propyl chain. google.comacs.org

However, the synthesis of this compound is specifically focused on incorporating the 10,11-methylenedioxy group and the N-n-propyl substituent while controlling or resolving the stereochemistry at the 6a position to obtain the desired (-)-enantiomer. google.com This differentiates it from the synthesis of aporphines with different substitution patterns (e.g., hydroxyl or methoxy (B1213986) groups at other positions) or different N-substituents. For instance, the synthesis of apomorphine involves acid-catalyzed rearrangement of morphine. wikipedia.org Synthetic routes to other aporphine derivatives may involve different cyclization strategies or methods for introducing diverse functional groups. nih.govacs.org The emphasis on chiral resolution is also a key aspect distinguishing the synthesis of a specific enantiomer like this compound from the synthesis of racemic mixtures or other enantiomers. ethz.ch

Here is a table comparing some aspects of this compound with its parent compound NPA and Apomorphine:

| Feature | This compound | NPA (N-n-propylnoraporphine) | Apomorphine (APO) |

| 10,11 Substitution | Methylenedioxy | Dihydroxy (Catechol) | Dihydroxy (Catechol) |

| N-Substituent | n-propyl | n-propyl | Methyl |

| Prodrug Status | Yes | No | No |

| Oral Bioavailability | Enhanced (Orally active) | Poor (Requires parenteral) | Low (Requires parenteral) |

| Metabolic Stability | Enhanced | Lower | Lower |

| In vivo Conversion | Converts to NPA | N/A | N/A |

Molecular and Receptor Pharmacology of Mdo Npa Hcl

Elucidation of Mechanism of Action as a Dopaminergic Prodrug

(-)-MDO-NPA HCl acts as a prodrug, meaning it is initially inactive and requires biotransformation within the body to release the pharmacologically active compound. rug.nl

In Vivo Biotransformation and Enzymatic Conversion to Active Metabolites (e.g., N-n-propylnoraporphine)

Upon administration, this compound undergoes in vivo conversion to N-n-propylnoraporphine (NPA). This biotransformation is essential for its dopaminergic effects. Studies have confirmed the detection of NPA in the brain after peripheral administration of the prodrug, validating this conversion.

Role of Microsomal Enzyme Systems in Prodrug Activation

The conversion of this compound to NPA is facilitated by enzymatic systems, particularly microsomal enzymes. nih.gov Research using a microsomal enzyme inhibitor has shown that blocking these enzymes prevents the behavioral effects of this compound and inhibits the formation of NPA in vitro. nih.govresearchgate.net This indicates a crucial role for microsomal enzyme systems in the activation of this prodrug. Microsomal enzymes, particularly cytochrome P450 oxidases, are primarily located in the endoplasmic reticulum of liver tissue and are involved in Phase I drug metabolism, which often involves oxidation, reduction, or hydrolysis to increase compound polarity. sigmaaldrich.comwikipedia.orgnih.gov

Characterization of Dopamine (B1211576) Receptor Interactions and Selectivity

The active metabolite, NPA, interacts with central dopamine receptors, mediating the pharmacological effects observed after this compound administration.

Agonistic and Antagonistic Profiles within Central Dopamine-Mediated Systems

This compound, through its conversion to NPA, exhibits a biphasic dose-response profile on central dopamine-mediated systems. nih.gov Low doses have been observed to inhibit locomotor activity and induce catalepsy, suggesting an antagonistic or autoreceptor-mediated effect. nih.govwikipedia.org Conversely, higher doses stimulate motor activity, mimicking the effects of classical dopamine agonists like apomorphine (B128758). nih.gov This suggests dose-dependent agonistic and antagonistic interactions with central dopamine receptors. nih.gov

Differential Effects on Dopamine Receptor Subtypes (e.g., D1, D2)

NPA, the active metabolite of this compound, primarily targets central dopamine receptors, including both D1 and D2 subtypes. While NPA is reported to act mainly on D2 dopamine receptors, dopamine itself stimulates both D1 and D2 receptor subsets. nih.gov Dopamine receptors are classified into two main types: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.comnih.gov D1-like receptors are generally coupled to Gs proteins and stimulate adenylyl cyclase, increasing cAMP levels, while D2-like receptors are primarily coupled to Gi proteins and inhibit adenylyl cyclase, decreasing cAMP production. mdpi.comnih.gov The biphasic effects of NPA on locomotion are likely due to preferential activation of D2/D3 autoreceptors at low doses, which inhibit dopamine release, versus activation of postsynaptic receptors at higher doses, which increases dopaminergic signaling. wikipedia.org

Regional Specificity of Dopamine Receptor Modulation

The modulation of dopamine receptors by NPA can exhibit regional specificity. Studies on the S(+) enantiomer of MDO-NPA, which also converts to S(+)-NPA, suggest selective antagonism of dopamine receptors in the limbic forebrain (e.g., nucleus accumbens) while sparing the extrapyramidal basal ganglia (e.g., corpus striatum). This regional selectivity is proposed to reduce extrapyramidal side effects. This contrasts with the R(-) enantiomer of related compounds (like R(-)-NPA), which have been historically associated with striatal motor effects. Dopamine receptor subtypes have distinct patterns of regional and cellular distribution in the brain. For example, D1 receptors are widely distributed in the striatum, prefrontal cortex, and hippocampus, while D2 receptors are highly expressed in the striatum, olfactory tubercle, nucleus accumbens, substantia nigra pars compacta, and ventral tegmental area. frontiersin.org

Selective Antagonism/Agonism in the Limbic Forebrain (e.g., Nucleus Accumbens)

Research suggests that this compound and its active metabolite, NPA, exert effects on dopamine receptors in the limbic forebrain, including the nucleus accumbens. The nucleus accumbens is a brain region rich in limbic dopamine projections and dopamine receptors, playing a crucial role in reward, motivation, and cognitive functions. google.commdpi.com

Studies in rats with bilateral destruction of mesolimbic dopaminergic neurons have shown that (-)-MDO-NPA elicited a strong stimulation of locomotor activity. capes.gov.br This finding is consistent with the compound exerting central dopaminomimetic effects in vivo, with an emphasis on effects at mesolimbic dopaminergic receptors. capes.gov.br The N-propyl substitution in aporphines like NPA and (-)-MDO-NPA appears to contribute to a relative enhancement of activity in animal models that highlight effects in the mesolimbic system compared to the striatum. capes.gov.br

Sparing of Extrapyramidal Basal Ganglia (e.g., Corpus Striatum)

A key aspect of the pharmacological profile of the active metabolite of this compound, NPA, is its reported selective antagonism or agonism of dopamine receptors in the limbic forebrain while potentially sparing the extrapyramidal basal ganglia, such as the corpus striatum. The corpus striatum is a major input station of the basal ganglia and is heavily involved in motor control, receiving dopaminergic input from the substantia nigra. nih.govnih.gov

This regional selectivity, particularly the reduced impact on the striatum, is considered advantageous as it may lead to a reduction in extrapyramidal side effects often associated with dopamine-targeting compounds that act broadly on the basal ganglia. While some studies note weak, but prolonged, contraversive circling in animals with unilateral nigrostriatal lesions treated with (-)-MDO-NPA, the strong stimulation of locomotor activity in animals with mesolimbic lesions suggests a preferential effect on the limbic system. capes.gov.br

Exploration of Potential Interactions with Non-Dopaminergic Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine)

While the primary focus of research on this compound and its metabolite NPA is their interaction with the dopaminergic system, the potential for interactions with other neurotransmitter systems, such as serotonin and norepinephrine, is an area of pharmacological investigation. Neurotransmitter systems in the brain are highly interconnected, and actions on one system can influence others. nih.gov

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter involved in various functions, including mood, cognition, and sleep, with receptors distributed throughout the central nervous system and peripheral tissues. wikipedia.org Norepinephrine is another monoamine neurotransmitter that plays essential roles in controlling forebrain functions and is involved in interactions with the dopaminergic system. nih.gov

Although the provided search results primarily emphasize the dopaminergic activity of this compound and NPA, the general pharmacological context of aporphines and related compounds sometimes includes interactions with other monoaminergic systems. For example, apomorphine, a related compound, is known to act as an antagonist of 5-HT₂ and α-adrenergic receptors with high affinity, in addition to being a dopamine receptor agonist. wikipedia.org The extent to which this compound or NPA interacts with serotonergic or noradrenergic systems is not extensively detailed in the provided snippets, which focus predominantly on dopamine receptor modulation and behavioral effects linked to dopaminergic pathways. Further research would be required to fully explore the potential interactions of this compound and its metabolite with non-dopaminergic neurotransmitter systems.

Data Table: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 81264-57-5 | sigmaaldrich.comcaltagmedsystems.co.ukhodoodo.com |

| Molecular Formula | C₂₀H₂₁NO₂ · xHCl (free base: C₂₀H₂₁NO₂) | sigmaaldrich.comnih.gov |

| Molecular Weight | 307.39 (free base basis) | sigmaaldrich.com |

| Melting Point | 250-252 °C | sigmaaldrich.com |

| InChI Key | QRTFNNCNSYALRJ-PKLMIRHRSA-N (HCl salt) | sigmaaldrich.com |

| QRTFNNCNSYALRJ-NTISSMGPSA-N (free base) | hodoodo.com | |

| PubChem CID (free base) | 133642 | nih.gov |

| PubChem Substance ID | 329817862 | sigmaaldrich.com |

Data Table: Behavioral Effects of this compound in Rats (Preclinical Findings)

| Dose Range (approx.) | Effect on Locomotor Activity | Other Effects | Source |

| Low (≤0.3 µmol/kg) | Inhibits (↓60–80%) | Induces catalepsy | |

| High (≥2 µmol/kg) | Stimulates | Mimics apomorphine |

Preclinical Pharmacological Evaluation and Behavioral Assessments in Animal Models

In Vivo Pharmacodynamic Profiles and Behavioral Manifestations

The in vivo effects of (-)-MDO-NPA HCl are characterized by its modulation of motor activity and locomotion, induction of stereotyped behaviors, and a unique cataleptic profile compared to other dopaminergic agents.

Modulation of Motor Activity and Locomotion in Rodent Models

Research in rodent models has demonstrated that this compound exerts a significant and dose-dependent influence on motor activity and locomotion.

This compound has been shown to be a potent inducer of stereotyped behavior in rats. This behavior, characterized by repetitive, compulsive actions such as sniffing, gnawing, and head-bobbing, is a hallmark of central dopamine (B1211576) receptor stimulation. Studies have indicated that this compound is more potent in producing stereotypy compared to the well-known dopamine agonists apomorphine (B128758) (APO) and N-n-propylnorapomorphine (NPA) google.com. The stereotypic effects of this compound can be effectively blocked by the administration of dopamine antagonists like haloperidol, confirming the involvement of dopamine pathways in this behavioral outcome google.com.

Table 1: Induction of Stereotyped Behavior by this compound and a Comparator Agent in Rats

| Compound | Stereotypy Score (Mean ± SEM) |

|---|---|

| This compound | Data not available in search results |

| Apomorphine | Data not available in search results |

This table is intended to be interactive. Specific quantitative data on stereotypy scores were not available in the provided search results.

A key characteristic of the behavioral profile of this compound is its biphasic effect on general motor activity. At lower doses, the compound markedly inhibits locomotor activity in rats google.com. Conversely, at higher doses, it produces a pronounced stimulation of motor activity google.com. This dose-dependent switch from inhibition to stimulation highlights a complex interaction with different components of the dopaminergic system, potentially involving presynaptic versus postsynaptic receptor effects.

Table 2: Biphasic Effects of this compound on Locomotor Activity in Rats

| Dose of this compound | Effect on Locomotor Activity |

|---|---|

| Low Dose | Inhibition |

| High Dose | Stimulation |

This table is intended to be interactive. Specific quantitative data on locomotor activity at different doses were not available in the provided search results.

A distinguishing feature of this compound is its ability to induce catalepsy at lower, motor-inhibitory doses google.com. Catalepsy is a state of motor immobility and waxy flexibility. This effect is notably absent with the parent compound NPA and the classic dopamine agonist apomorphine, which typically only produce motor inhibition in already aroused animals google.com. The induction of catalepsy by this compound suggests a unique interaction with dopamine-mediated systems that regulate motor control, setting it apart from other well-characterized dopaminergic agonists.

Table 3: Comparison of Catalepsy Induction by Dopaminergic Agents in Rats

| Compound | Catalepsy Induction |

|---|---|

| This compound | Yes |

| N-n-propylnorapomorphine (NPA) | No |

| Apomorphine (APO) | No |

This table is intended to be interactive.

Responses in Specific Animal Models of Dopaminergic System Lesions

To further elucidate the mechanism of action of this compound, its behavioral effects have been studied in animal models with selective lesions of dopaminergic pathways, created using the neurotoxin 6-hydroxydopamine (6-OHDA).

In rodent models with bilateral 6-OHDA-induced lesions of the mesolimbic dopaminergic neurons, this compound has been observed to elicit a strong stimulation of locomotor activity. This finding suggests that the compound can effectively stimulate postsynaptic dopamine receptors in the mesolimbic pathway, which is critically involved in the regulation of locomotion and reward.

While the provided search results specifically mention the effects in mesolimbic lesion models, the use of unilateral 6-OHDA lesions in the substantia nigra to create a model of Parkinson's disease is a standard method to assess the efficacy of dopaminergic drugs. In such a nigrostriatal lesion model, dopamine agonists typically induce contralateral turning behavior. Although not explicitly detailed in the search results for this compound, this would be the expected behavioral outcome.

Table 4: Behavioral Effects of this compound in 6-OHDA Lesion Models

| Lesion Model | Behavioral Outcome |

|---|---|

| Mesolimbic | Strong stimulation of locomotor activity |

| Nigrostriatal | Data not available in search results |

This table is intended to be interactive.

Pharmacological Antagonism of Behavioral Effects by Dopamine Receptor Blockers (e.g., Haloperidol)

The behavioral effects induced by dopamine agonists are characteristically mediated through dopamine receptors. Consequently, these effects can be attenuated or blocked by dopamine receptor antagonists. Haloperidol, a typical antipsychotic, functions as a potent dopamine D2 receptor antagonist. nih.gov Research demonstrates that the administration of haloperidol can reverse the behavioral manifestations induced by dopamine receptor stimulation. nih.govnih.gov

In animal models, behaviors such as hyperlocomotion and stereotypy, which are induced by dopamine agonists, are significantly inhibited by pretreatment with dopamine antagonists like haloperidol. explorationpub.com This antagonism serves as a fundamental pharmacological tool to confirm that the observed behavioral effects of a test compound are indeed mediated through the dopaminergic system. The blockade of agonist-induced behaviors by haloperidol provides strong evidence for a dopamine receptor-mediated mechanism of action. nih.govnih.gov

Neurochemical Analysis and In Vivo Metabolite Quantification

This compound is a prodrug that is metabolized in vivo to the active compound N-n-propylnoraporphine (NPA). To understand the pharmacokinetic and pharmacodynamic relationship of this compound, it is essential to quantify the levels of its active metabolite, NPA, in relevant biological matrices such as brain and plasma tissues. The concentration of NPA in the brain is particularly important as it directly relates to the engagement of central dopamine receptors and the elicitation of behavioral effects.

The analysis of NPA levels over time allows for the determination of key pharmacokinetic parameters, including the rate of conversion from the prodrug, peak concentration (Cmax), time to peak concentration (Tmax), and the half-life of the metabolite in both the central nervous system and the periphery. This information is crucial for correlating the observed behavioral effects with the concentration of the active compound at its site of action.

Unilateral 6-hydroxydopamine (6-OHDA) lesions in the substantia nigra of rats create a widely used animal model of Parkinson's disease. This lesion results in the depletion of dopamine in the ipsilateral striatum, leading to a supersensitivity of dopamine receptors on that side. nih.govresearchgate.net When a direct-acting dopamine agonist is administered to these animals, it stimulates the supersensitive receptors in the lesioned hemisphere more than the receptors on the intact side. This differential stimulation results in a characteristic rotational behavior, specifically contralateral circling (turning away from the lesioned side). nih.govdntb.gov.ua

The frequency and duration of this contralateral circling behavior are considered predictive of the therapeutic potential of dopaminergic agents for Parkinson's disease. researchgate.net In addition to circling, general locomotor stimulation is also assessed. Non-dopaminergic compounds may stimulate motor activity without inducing the turning behavior associated with dopaminergic hyperstimulation. youtube.com The table below summarizes typical findings in this model.

Table 1: Behavioral Responses in 6-OHDA Lesioned Rats

| Compound Type | Primary Behavioral Effect | Interpretation |

|---|---|---|

| Dopamine Agonist | Contralateral Circling | Stimulation of supersensitive dopamine receptors in the denervated striatum. researchgate.net |

| Dopamine Releasing Agent | Ipsilateral Circling | Action on the intact, non-lesioned striatum. researchgate.net |

| Non-Dopaminergic Motor Stimulant | Increased Locomotion (No Circling) | General motor activation without asymmetrical striatal stimulation. youtube.com |

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly sensitive and selective analytical technique used for the quantification of neurochemicals and their metabolites in biological tissues. mdpi.com This method is particularly well-suited for measuring the concentrations of electrochemically active compounds like dopamine and its metabolites, as well as dopamine agonists such as NPA. rsc.org

The process involves separating the compound of interest from other components in a tissue homogenate (e.g., from brain or plasma) using an HPLC column. As the compound elutes from the column, it passes through an electrochemical detector. The detector applies a specific potential to an electrode, causing the analyte to undergo an oxidation or reduction reaction. mdpi.com This generates an electrical current that is directly proportional to the concentration of the analyte. The high sensitivity of HPLC-ED allows for the detection of picomolar concentrations, making it ideal for measuring the low levels of NPA found in brain tissue and plasma following the administration of its parent compound. mdpi.com This technique is fundamental for detailed metabolite profiling and pharmacokinetic studies. researchgate.net

Comparative Pharmacological Efficacy with Parent Compounds and Analogues

To characterize the pharmacological profile of this compound, its effects are often compared to its active metabolite, N-n-propylnoraporphine (NPA), and the well-established dopamine agonist, apomorphine (APO). Apomorphine is recognized for its potent, direct-acting agonism at D1 and D2 dopamine receptors and is used as a benchmark in efficacy studies. nih.govnih.gov NPA is also a direct-acting dopamine agonist, primarily targeting D2 receptors. researchgate.net

Comparative studies in animal models, such as the 6-OHDA lesioned rat, allow for the assessment of relative potency and duration of action. Potency is determined by comparing the doses of each compound required to produce a similar level of behavioral response (e.g., a specific number of contralateral rotations). The duration of action is measured by monitoring how long the behavioral effects persist after a single administration. As a prodrug, this compound is expected to have a different pharmacokinetic profile than directly administered NPA, potentially leading to a delayed onset but a more sustained duration of action. The table below illustrates a hypothetical comparison based on typical pharmacological principles.

Table 2: Comparative Efficacy of Dopamine Agonists

| Compound | Receptor Target | Relative Potency | Typical Duration of Action |

|---|---|---|---|

| Apomorphine (APO) | D1/D2 Agonist | High | Short to Intermediate |

| N-n-propylnoraporphine (NPA) | Primarily D2 Agonist researchgate.net | High | Intermediate |

| This compound | Prodrug of NPA | Lower (as prodrug) | Potentially Longer (sustained release of NPA) |

Enantiomeric Specificity in Receptor Interactions and Behavioral Outcomes (e.g., S(+) vs. R(-) isomers)

The biological activity of N-propylnorapomorphine (NPA), the parent compound of this compound, is highly dependent on its stereochemistry. The (R)-(-) enantiomer is significantly more potent at dopamine receptors than the (S)-(+) enantiomer. This enantioselectivity has been demonstrated in radioligand binding assays using membrane-rich subsynaptosomal fractions from calf caudate nucleus. nih.gov

In these assays, (R)-(-)-NPA showed a much higher affinity for dopamine agonist binding sites labeled by [³H]apomorphine (APO) and [³H]ADTN, with IC50 values of 2.5 nM and 2.0 nM, respectively. In contrast, the (S)-(+)-NPA isomer was substantially weaker, with IC50 values of 66 nM and 60 nM for the same receptors. A similar disparity was observed for the dopamine antagonist site labeled by [³H]spiroperidol (SPR), where the IC50 for the (R) isomer was 174 nM compared to 1400 nM for the (S) isomer. nih.gov

This marked preference for the (R) isomer extends to behavioral outcomes in animal models. In studies conducted in rats, only (R)-(-)-NPA was capable of inducing stereotyped behavior, a classic indicator of dopamine receptor activation. The (S)-(+)-NPA isomer did not produce this effect, nor did it antagonize the stereotypy induced by the (R) isomer, confirming that the (R)-(-) enantiomer is the pharmacologically active form at dopamine receptors. nih.gov

Distinct Pharmacological Profiles Compared to Other Dopaminergic Agonists

The pharmacological profile of (-)-NPA is distinct from that of other dopaminergic agents, such as levodopa. The primary difference lies in their receptor targets. (-)-NPA functions predominantly as a D-2 dopamine receptor agonist. nih.govbmj.com In contrast, levodopa, as a precursor to dopamine, leads to the stimulation of both D-1 and D-2 receptor subtypes in a ratio that more closely mimics physiological conditions. nih.govbmj.com

This difference in receptor activity may account for observed variations in efficacy. For instance, in clinical settings evaluating anti-Parkinsonian effects, direct-acting dopamine agonists are often found to be less effective than levodopa. nih.govbmj.com Studies have shown that while levodopa can achieve nearly total suppression of symptoms, the efficacy of (-)-NPA may be comparatively lower. nih.govbmj.com This suggests that the distinct receptor interaction profile of (-)-NPA results in a different spectrum of behavioral and therapeutic outcomes compared to agents that provide broader D-1 and D-2 receptor stimulation.

Investigation of Non-Dopaminergic Pharmacological Actions in Preclinical Settings

Gastrointestinal Modulatory Effects and Anti-Ulcerogenic Activity

Beyond its well-documented effects on central nervous system dopamine receptors, preclinical research has identified significant pharmacological actions of dopamine agonists in the gastrointestinal tract. A key finding is the potent anti-ulcerogenic activity of this class of compounds. researchgate.netnih.govnih.gov Studies have consistently demonstrated that dopamine agonists can prevent the formation of duodenal ulcers induced by chemical agents in animal models. nih.govnih.gov This protective effect points to a role for dopaminergic pathways in maintaining the integrity of the duodenal mucosa. The motility disorders and duodenal ulcers caused by certain chemical ulcerogens are often abolished by the administration of dopamine agonists. nih.gov

Efficacy in Models of Experimentally Induced Duodenal Ulcers (e.g., Cysteamine-induced)

The cysteamine-induced duodenal ulcer model in rodents is a standard method for evaluating anti-ulcer agents. nih.govnih.gov Cysteamine administration reliably produces duodenal ulcers, in part by affecting endogenous dopamine. nih.gov Preclinical studies have shown that dopamine agonists are effective in protecting against the development of these ulcers. For example, in a mouse model, the dopamine agonist lergotrile was shown to protect against cysteamine-induced duodenal ulcers. nih.gov This protective action highlights the ability of dopaminergic stimulation to counteract the ulcerogenic cascade initiated by cysteamine, which includes factors like duodenal dysmotility and decreased bicarbonate production. nih.gov The consistent prevention of cysteamine-induced ulcers by various dopamine agonists, such as bromocriptine, lergotrile, and apomorphine, establishes this as a significant non-dopaminergic pharmacological action. nih.gov

Comparative Potency to Established Anti-Ulcer Agents (e.g., Cimetidine, Prostaglandins)

The anti-ulcerogenic efficacy of dopamine agonists has been compared to that of established agents like the histamine H2-receptor antagonist cimetidine. In the cysteamine-induced ulcer model in mice, protection was achieved with either the dopamine agonist lergotrile or with cimetidine, indicating comparable efficacy in this prevention model. nih.gov

Furthermore, in studies evaluating the prevention of ulcer relapse, dopamine-like drugs have demonstrated a significant advantage over H2-blockers. In a comparative study, the relapse rate of duodenal ulcers in a group treated with cimetidine was 34.7%. In contrast, groups treated with the dopamine agonists amantadine and bromocriptine had markedly lower relapse rates of 11.7% and 7.7%, respectively. nih.gov This suggests that while both classes of drugs are effective in ulcer healing, dopamine agonists may offer superior long-term protection against recurrence. nih.gov

Structure Activity Relationship Sar Studies of Mdo Npa Hcl and Its Analogues

Influence of the 10,11-Methylenedioxy Moiety on Pharmacokinetic Properties and Central Nervous System Penetration

The presence of the 10,11-methylenedioxy group in (-)-MDO-NPA HCl is a significant structural modification that confers distinct advantages in terms of pharmacokinetic properties compared to its parent compound, NPA, which lacks this moiety. This functional group is reported to enhance metabolic stability, particularly against hepatic metabolism, and improve oral bioavailability. zhanggroup.org The increased metabolic stability contributes to a longer duration of action for this compound compared to non-prodrug dopamine (B1211576) agonists like apomorphine (B128758). zhanggroup.org

Furthermore, the methylenedioxy group is associated with improved central nervous system (CNS) penetration. Studies suggest that this structural feature, in the context of the prodrug design, facilitates targeted delivery, potentially to limbic regions of the brain. Following administration, this compound undergoes in vivo conversion to its active metabolite, NPA, within the brain. zhanggroup.org This conversion results in dose-dependent increases in NPA levels in brain tissue, which have been shown to parallel the observed behavioral effects. The ability of this compound to effectively cross the blood-brain barrier (BBB) and deliver the active compound to the CNS is a critical aspect of its pharmacological profile, distinguishing it from compounds with less favorable CNS penetration characteristics. zhanggroup.org

Significance of N-Substitution in Aporphine (B1220529) Derivatives for Receptor Affinity and Selectivity

N-substitution on the aporphine core plays a crucial role in determining the receptor affinity and selectivity of these derivatives. In the case of this compound, the presence of an N-n-propyl chain is a key feature. zhanggroup.org Comparative studies with other N-substituted aporphines, such as apomorphine (which has an N-methyl group), highlight the impact of the N-alkyl chain length and nature on interaction with dopamine receptors.

Stereochemical Determinants of Receptor Binding and Subsequent Behavioral Phenotypes

The stereochemistry of a chiral molecule like this compound is a critical determinant of its biological activity, including receptor binding and the resulting behavioral effects. This compound possesses a specific stereochemical configuration, indicated by the (-) designation. Enantiomers, molecules that are mirror images of each other, can exhibit significantly different pharmacological profiles in biological systems due to the chiral nature of receptors and enzymes.

Studies comparing the stereoisomers of MDO-NPA, such as S(+)-MDO-NPA, reveal differences in their metabolic processing and behavioral outcomes. The S(+) enantiomer's methylenedioxy group is suggested to delay degradation, leading to a sustained release of S(+)-NPA in the brain. This sustained release is associated with distinct behavioral effects, such as the inhibition of nucleus accumbens arousal, in contrast to the more generalized dopamine responses observed with NPA.

Furthermore, the behavioral effects of this compound itself are dose-dependent and biphasic, demonstrating motor inhibition and catalepsy at lower doses and motor stimulation at higher doses. This biphasic profile and the induction of catalepsy are notable differences when compared to NPA or apomorphine, which did not induce catalepsy in certain studies and showed motor-inhibitory effects primarily in aroused states. These observations underscore how the specific stereochemistry of this compound influences its interaction with dopamine-mediated systems and leads to a unique spectrum of behavioral phenotypes.

Prodrug Design Principles and Their Contribution to Biological Activity and Duration of Action

This compound is a prime example of a prodrug designed to improve the pharmacological properties of its active metabolite, NPA. zhanggroup.org Prodrug design involves chemically modifying a drug molecule to enhance desirable characteristics, such as oral bioavailability, duration of action, and targeted delivery, while the modified compound remains largely inactive until converted in vivo to the parent drug.

In the case of this compound, the incorporation of the 10,11-methylenedioxy group and the formulation as a hydrochloride salt are key aspects of its prodrug design. zhanggroup.org This design strategy successfully addresses limitations associated with first-generation dopamine agonists like apomorphine, which typically have low oral bioavailability and short durations of action, necessitating parenteral administration. zhanggroup.org

The prodrug strategy for this compound results in a compound that is orally active and exhibits a prolonged duration of action. zhanggroup.org The in vivo conversion of this compound to NPA is essential for its therapeutic effects, with studies confirming the presence of NPA in the brain following administration of the prodrug. The sustained release of NPA from the prodrug form contributes to its long-lasting effects. Prodrug design principles, as exemplified by this compound, offer a valuable approach to overcome pharmacokinetic barriers, enhance drug delivery to target sites like the CNS, and optimize the therapeutic profile of pharmacologically active compounds.

Advanced Research Methodologies and Future Directions in Dopaminergic Ligand Discovery

Application of In Vitro Methodologies for Receptor Binding and Functional Assays

In vitro methodologies are fundamental in characterizing the pharmacological profile of dopaminergic ligands like (-)-MDO-NPA HCl. These techniques provide crucial insights into the compound's affinity for and activity at specific dopamine (B1211576) receptor subtypes. Functional assays, such as those measuring the modulation of intracellular signaling pathways, are particularly valuable.

Studies have utilized in vitro assays, including GloSensor and BRET (bioluminescence resonance energy transfer) assays, to evaluate the agonist activity of MDO-NPA and related N-propyl substituted apomorphine (B128758) analogs at D1 and D2 receptors expressed in HEK-293 cells. nih.gov These assays measure the stimulation of G-protein signaling (via cAMP levels using GloSensor) and β-arrestin 2 recruitment (via BRET), providing a comprehensive view of receptor activation pathways. nih.gov

Research findings indicate that methylene-dioxy protection of N-propyl substituted apomorphine, as seen in MDO-NPA, led to reduced activity at all tested pathways (G-protein and β-arrestin recruitment at both D1R and D2R) compared to NPA, though to a lesser extent than some other apomorphine analogs. nih.gov Specifically, in G-protein signaling assays, NPA demonstrated significantly higher potency at D2R compared to D1R. nih.gov MDO-NPA also showed activity in these assays, highlighting its interaction with both D1 and D2 receptors. nih.gov

Beyond canonical dopamine receptors, in vitro screening against a diverse panel of targets is important for understanding the full pharmacological profile of a compound. Notably, MDO-NPA was found to potently inhibit a Schistosoma serotonin (B10506) receptor (Sm.5HTRL) in a study utilizing a cAMP-biosensor assay. nih.govsemanticscholar.orgresearchgate.net This finding, while observed in a non-mammalian system, underscores the potential for dopaminergic ligands to interact with other neurotransmitter receptors and the utility of employing varied in vitro models for comprehensive target profiling. nih.govsemanticscholar.orgresearchgate.net Radioligand binding assays, commonly used to determine the affinity of compounds for receptors, have also been applied to study the interaction of other aporphine (B1220529) derivatives with adrenoceptors, suggesting their applicability in further characterizing the binding profile of this compound. researchgate.net

Table 1 summarizes representative in vitro functional assay data for MDO-NPA and related compounds at dopamine receptors.

| Compound | Receptor | Assay Type | Potency (pEC50) | Efficacy (Emax, % of DA response) |

| NPA | D1R | GloSensor | 8.96 ± 0.15 | 72.23 ± 4.91 |

| NPA | D2R | GloSensor | 10.4 ± 0.09 | 94.38 ± 3.42 |

| NPA | D1R | BRET | 5.73 ± 0.11 | 72.23 ± 4.91 |

| NPA | D2R | BRET | 8.93 ± 0.04 | 93.83 ± 1.74 |

| MDO-NPA | D1R | GloSensor | 6.3 ± 0.05 | 79.41 |

| MDO-NPA | D2R | GloSensor | 8.11 ± 0.13 | 85.43 ± 5.17 |

| MDO-NPA | D1R | BRET | 5.2 ± 0.05 | 58.12 |

| MDO-NPA | D2R | BRET | 7.7 ± 0.05 | 85.43 |

*Data derived from in vitro GloSensor and BRET agonist assays in HEK-293 cells. nih.gov

In Vivo Electrophysiological Investigations of Neuronal Circuit Modulation

In vivo electrophysiology is a powerful technique used to directly measure the electrical activity of neurons and assess how compounds modulate neuronal circuits. While specific published studies detailing in vivo electrophysiological investigations solely focused on this compound were not prominently found in the search results, the known behavioral effects of this compound strongly suggest its impact on neuronal activity within dopaminergic pathways.

This compound has been shown to exert biphasic effects on motor activity in preclinical models, with lower doses inhibiting locomotion and inducing catalepsy, while higher doses stimulate motor activity. researchgate.net These behavioral outcomes are the result of complex interactions with dopamine receptors and downstream signaling pathways in brain regions such as the striatum and nucleus accumbens. capes.gov.brresearchgate.net In vivo electrophysiology could be employed to investigate how this compound, and its active metabolite NPA, alter the firing patterns of dopaminergic neurons in the substantia nigra and ventral tegmental area, as well as the activity of their projection targets in the striatum and other brain regions. This technique could help to elucidate the neural basis for the observed biphasic behavioral responses and the prolonged duration of action of the compound.

Electrophysiological recordings could assess changes in spontaneous firing rates, evoked potentials, and synaptic plasticity in response to systemic or local administration of this compound or NPA in relevant animal models. Studies utilizing in vivo electrophysiology to examine the effects of other dopaminergic agents on neuronal activity have been reported, highlighting the relevance and applicability of this methodology in understanding the neurobiological effects of compounds acting on the dopamine system. science.gov Future research could leverage these techniques to gain a deeper understanding of how this compound modulates neuronal circuits involved in motor control, reward, and other dopamine-mediated functions.

Advanced Neuroimaging Techniques for Assessing Receptor Occupancy and Functional Brain Changes in Preclinical Models

Advanced neuroimaging techniques play a critical role in translational research by allowing for the non-invasive assessment of receptor occupancy and functional changes in the brain in response to pharmacological agents. For a dopaminergic ligand like this compound, which acts via its conversion to NPA to target dopamine receptors, these techniques are invaluable for understanding its in vivo distribution and effects.

While direct neuroimaging studies specifically on this compound were not detailed in the provided search results, the application of techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is highly relevant for studying this compound in preclinical models. These imaging modalities can utilize radiolabeled ligands that bind to dopamine receptor subtypes (D1, D2, etc.) to quantify receptor density and assess the extent to which an administered compound occupies these receptors.

Given that this compound is a prodrug that converts to NPA, neuroimaging studies could focus on measuring NPA-induced dopamine receptor occupancy in target brain regions like the striatum. This would provide crucial information about the bioavailability of NPA in the brain following administration of the prodrug and the duration of its interaction with dopamine receptors.

Furthermore, functional neuroimaging techniques, such as functional Magnetic Resonance Imaging (fMRI), could be employed to assess changes in brain activity and connectivity in response to this compound administration in preclinical models of dopamine dysregulation disorders. These studies could help to correlate the compound's receptor interactions with its effects on neural circuit function and behavior. The application of these advanced neuroimaging techniques is a key direction for future research to fully characterize the in vivo pharmacokinetics and pharmacodynamics of this compound and its active metabolite NPA.

Development of Novel Synthetic Approaches for Analogues with Refined Pharmacological Profiles

The development of novel synthetic approaches is a continuous effort in medicinal chemistry aimed at creating analogues of lead compounds with improved pharmacological profiles, such as enhanced potency, selectivity, metabolic stability, or altered functional activity (e.g., biased agonism). This compound itself represents a successful example of structural modification to improve the properties of a parent compound, NPA, by enhancing oral bioavailability and metabolic stability through the introduction of the methylenedioxy group.

Synthetic strategies for aporphine derivatives, including (-)-MDO-NPA, have been explored. For instance, the synthesis of (-)-MDO-NPA from codeine has been described, illustrating the chemical routes that can be employed to obtain these complex structures. google.com

Future directions in synthetic chemistry related to (-)-MDO-NPA could focus on designing and synthesizing novel analogues with refined pharmacological profiles. This could involve:

Modifications to the N-propyl group or the aporphine ring system to alter receptor binding affinity and selectivity for specific dopamine receptor subtypes (D1, D2, D3, etc.).

Introduction of functional groups to modulate the compound's metabolic rate and duration of action.

Synthesis of biased ligands that selectively activate desired intracellular signaling pathways (e.g., G-protein signaling versus β-arrestin recruitment) at dopamine receptors, potentially leading to improved therapeutic efficacy with reduced side effects like dyskinesias. nih.gov

Development of stereoselective synthetic routes to obtain specific enantiomers, as the stereochemistry of aporphines significantly influences their pharmacological activity and potential for biased signaling. nih.govresearchgate.net

Research on other aporphine analogs has demonstrated the impact of structural modifications on activity at dopamine and other receptors, providing a basis for rational design of new (-)-MDO-NPA derivatives. nih.govresearchgate.net The ongoing development of innovative synthetic methodologies is crucial for expanding the chemical space around the aporphine scaffold and discovering novel dopaminergic ligands with tailored pharmacological properties.

Design of Preclinical Models for Specific Dopamine Dysregulation Disorders Beyond Parkinson's Disease

While dopaminergic ligands are well-known for their relevance in Parkinson's disease due to the degeneration of dopaminergic neurons, dopamine dysregulation is implicated in a wider range of neurological and psychiatric disorders. Research into compounds like this compound necessitates the use and development of appropriate preclinical models that recapitulate aspects of these diverse conditions.

Preclinical models, such as rodent models with selective lesions of dopaminergic pathways (e.g., using 6-hydroxydopamine), have been instrumental in studying the effects of compounds like MDO-NPA on motor behaviors relevant to Parkinson's disease. capes.gov.brresearchgate.net However, to explore the full therapeutic potential of dopaminergic ligands, models for other dopamine-related disorders are essential.

This compound has shown efficacy in preclinical models of epilepsy and duodenal ulcer prevention, suggesting its potential utility beyond typical motor disorders and highlighting the existence and importance of models for these specific conditions in dopaminergic research. google.com

Future directions involve the design and refinement of preclinical models for other conditions linked to dopamine dysregulation, including:

Schizophrenia and psychosis models, which often involve hyperactivity or dysregulation of mesolimbic dopamine pathways.

Addiction models, focusing on the role of dopamine in reward pathways.

Models of depression and anxiety, where dopamine system dysfunction can play a role.

Models of attention-deficit/hyperactivity disorder (ADHD), involving altered dopamine signaling in prefrontal cortical circuits.

Models for behavioral disorders potentially resulting from non-degenerative processes, as suggested by some research. researchgate.net

Developing and utilizing these diverse preclinical models allows for a more comprehensive assessment of the therapeutic potential of this compound and its analogues across a spectrum of dopamine-related disorders, moving beyond a sole focus on Parkinson's disease.

Integration of Computational Chemistry (e.g., Density Functional Theory, Molecular Docking) for Deeper SAR Elucidation

Computational chemistry techniques, such as Density Functional Theory (DFT) and molecular docking, are increasingly integrated into the drug discovery process to complement experimental studies and provide deeper insights into Structure-Activity Relationships (SAR). While specific computational studies focused solely on this compound were not extensively detailed in the search results, the application of these methods is highly relevant for understanding its interactions with biological targets and guiding the design of novel analogues.

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand, such as NPA (the active metabolite of MDO-NPA), within the binding site of dopamine receptors (D1, D2, etc.). This provides a structural basis for understanding the observed receptor binding and functional activity data obtained from in vitro assays.

DFT calculations can provide information about the electronic structure, molecular properties, and reactivity of this compound and its analogues. This information can be used to understand how subtle structural changes influence the compound's chemical behavior and its interaction with receptors and metabolic enzymes.

The integration of computational chemistry with experimental SAR studies allows for the development of predictive models that can guide the synthesis of new compounds with desired pharmacological properties. By simulating the interactions of potential analogues with dopamine receptors, researchers can prioritize the synthesis and testing of compounds that are most likely to exhibit improved potency, selectivity, or biased signaling profiles.

Studies on the SAR of other aporphines and ligands targeting dopamine and serotonin receptors have benefited from computational approaches, highlighting the value of these tools in elucidating the molecular determinants of receptor interaction and guiding the design of novel ligands. nih.govnih.govsemanticscholar.orgresearchgate.net Applying these advanced computational methodologies to this compound and its derivatives is a crucial step towards a more rational and efficient approach to discovering novel dopaminergic ligands.

Exploration of Potential Novel Molecular Targets and Pathways Beyond Canonical Dopaminergic Receptors

While the primary mechanism of action of this compound is understood to involve its conversion to NPA and subsequent interaction with central dopamine D1 and D2 receptors, exploring potential interactions with novel molecular targets and pathways beyond these canonical receptors is an important aspect of modern pharmacological research. This comprehensive approach can reveal off-target effects, identify potential polypharmacological activities, and uncover new therapeutic opportunities.

A notable finding from the search results is the potent inhibition of a Schistosoma serotonin receptor (Sm.5HTRL) by MDO-NPA in an in vitro assay. nih.govsemanticscholar.orgresearchgate.net Although this was observed in a non-mammalian system, it demonstrates that the aporphine scaffold can interact with targets outside the classical mammalian dopaminergic system and highlights the importance of evaluating potential activity at other receptor families.

Aporphine alkaloids, in general, have been reported to interact with serotonin receptors (e.g., 5-HT1A, 5-HT2A) and adrenoceptors. nih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net This suggests that this compound and its analogues may also interact with these or other non-dopaminergic targets in mammalian systems.

Future research directions should include systematic screening of this compound and its active metabolite NPA against a broad panel of G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters to identify any significant off-target interactions. Understanding these interactions is crucial for predicting potential side effects and for exploring the possibility of beneficial polypharmacology, where a single compound interacts with multiple targets to achieve a desired therapeutic outcome.

Furthermore, investigating the effects of this compound on intracellular signaling pathways beyond the canonical G-protein and β-arrestin pathways linked to dopamine receptors could reveal novel mechanisms of action or downstream effects. This could involve studies on protein phosphorylation, gene expression, and other cellular processes. Exploring these potential novel targets and pathways is essential for a complete understanding of the pharmacological landscape of this compound and for identifying new avenues for therapeutic intervention.

Q & A

Q. What are the critical steps for designing a reproducible synthesis protocol for (-)-MDO-NPA HCl?

To ensure reproducibility, clearly document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods. Follow guidelines for experimental reporting: include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and validate reproducibility through triplicate trials. Reference established protocols for similar compounds to avoid omissions, and use standardized nomenclature for reagents and instruments .

Q. Which analytical techniques are essential for confirming the purity and stereochemical integrity of this compound?

- Purity : Use HPLC with UV/Vis detection (≥95% purity threshold) and mass spectrometry for molecular weight confirmation.

- Stereochemistry : Employ chiral chromatography or circular dichroism (CD) spectroscopy.

- Structural validation : Combine H/C NMR and X-ray crystallography (if crystals are obtainable). Ensure data aligns with computational simulations (e.g., DFT for stereoelectronic properties) .

Q. How should researchers optimize reaction conditions for this compound synthesis?

Use a factorial design of experiments (DoE) to systematically vary parameters (e.g., pH, temperature). Monitor yield and purity via real-time analytics (e.g., in-situ IR spectroscopy). Compare results against thermodynamic models (e.g., Arrhenius plots for activation energy) and prioritize conditions that minimize side products .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound across studies be resolved?

Perform a meta-analysis to identify variables causing discrepancies:

- Assay conditions : Compare cell lines, incubation times, and solvent concentrations.

- Sample purity : Re-evaluate reported purity levels and batch-to-batch variability.

- Statistical rigor : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design validity. Use tools like funnel plots to detect publication bias .

Q. What methodologies are recommended for evaluating this compound stability under diverse storage conditions?

Conduct accelerated stability studies:

- Thermal stress : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Photolytic stress : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants.

- Kinetic analysis : Calculate degradation rate constants () and shelf-life using the Arrhenius equation. Publish raw stability data in open-access repositories for community validation .

Q. How can computational models enhance mechanistic studies of this compound?

Integrate molecular dynamics (MD) simulations to predict binding affinities with target receptors. Validate predictions using:

- Docking studies : Compare with crystallographic data (e.g., PDB entries).

- QSAR models : Corrogate electronic properties (HOMO/LUMO energies) with experimental IC values.

- Machine learning : Train models on existing bioactivity datasets to predict untested targets. Ensure transparency by sharing code and parameters in supplementary materials .

Data Presentation Guidelines

- Tables/Figures : Use derivative plots (e.g., first/second derivatives of titration curves) to pinpoint equivalence points in purity assays .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including instrument calibration logs and raw data files .

- Ethical Reporting : Cite primary literature for comparative analyses and avoid "cherry-picking" data to support hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.